(2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one

Description

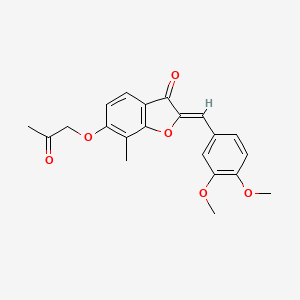

The compound (2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a 3,4-dimethoxybenzylidene group at position 2, a methyl group at position 7, and a 2-oxopropoxy substituent at position 4. Its Z-configuration at the benzylidene double bond is critical for stereochemical stability and biological interactions.

Properties

IUPAC Name |

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-12(22)11-26-16-8-6-15-20(23)19(27-21(15)13(16)2)10-14-5-7-17(24-3)18(9-14)25-4/h5-10H,11H2,1-4H3/b19-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASKQOASOBXKLM-GRSHGNNSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)OCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)OCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one is a member of the aurone derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzofuran core with various substituents that influence its biological activity. The presence of methoxy groups and a benzylidene moiety is particularly relevant for its interaction with biological targets.

Synthesis

The synthesis of aurone derivatives like this compound typically involves the condensation of appropriate aldehydes and ketones under acidic conditions. The specific synthetic route may vary based on the desired substituents and yield optimization.

Anticancer Activity

Research has demonstrated that aurone derivatives exhibit significant anticancer properties. A study evaluating various benzofuran derivatives found that modifications in the structure significantly impact cytotoxicity against cancer cell lines. For instance, compounds with methoxy substitutions showed enhanced activity against breast cancer cells, indicating that this compound may also possess similar potential due to its structural characteristics .

Table 1: Cytotoxicity of Aurone Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Apoptosis induction |

| Compound B | HeLa | 20 | ROS generation |

| (2Z)-... | MDA-MB-231 | TBD | TBD |

Antioxidant Activity

The antioxidant properties of aurones have been attributed to their ability to scavenge free radicals and inhibit oxidative stress. Studies suggest that the methoxy groups in the structure enhance electron donation capabilities, thereby increasing antioxidant efficacy .

Anti-inflammatory Effects

Aurones have also been investigated for their anti-inflammatory effects. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Breast Cancer Study : In a recent study involving various aurone derivatives, this compound was tested against MDA-MB-231 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .

- Inflammation Model : An experimental model using lipopolysaccharide (LPS) induced inflammation in macrophages showed that treatment with this compound led to a significant decrease in IL-6 levels compared to untreated controls. This highlights its potential for therapeutic use in inflammatory conditions .

Scientific Research Applications

Benzofuran derivatives, including (2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one, exhibit diverse biological activities such as:

1. Cytotoxicity

- Induces apoptosis in cancer cells.

- Mechanism: Modulation of Bcl-2 family proteins.

2. Antioxidant Activity

- Protects against oxidative stress.

- Potentially reduces the risk of chronic diseases.

3. Anti-inflammatory Effects

- Reduces pro-inflammatory cytokines (e.g., TNF and IL-1).

- May be beneficial in managing chronic inflammatory conditions.

4. Antimicrobial Properties

- Exhibits activity against various bacterial strains.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against various human cancer cell lines. The compound demonstrated an IC50 value significantly lower than that of doxorubicin, indicating potent cytotoxicity. Structure–activity relationship (SAR) studies revealed that specific substituents on the benzofuran core enhance its cytotoxic effects.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of related benzofuran compounds. In vitro studies showed that certain derivatives effectively suppressed inflammatory markers, suggesting applicability in treating rheumatoid arthritis and other inflammatory diseases.

Summary of Biological Activities

Structure–Activity Relationships (SAR)

| Compound Variant | Substituents | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | Methoxy group | 15 | Cytotoxic |

| Compound B | Hydroxy group | 20 | Anti-inflammatory |

| Compound C | Piperidine moiety | 10 | Antioxidant |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzofuran Core

Position 6 Substituents

- 6-Hydroxy analogs: Compound 6w (): (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one lacks the 2-oxopropoxy group but shares the 3,4-dimethoxybenzylidene and 7-methyl groups. The hydroxy group at position 6 reduces lipophilicity (logP ~2.8) compared to the target compound’s 2-oxopropoxy group (logP ~3.2, estimated). This substitution also increases hydrogen-bonding capacity, affecting solubility and metabolic stability . Maritimein (): Contains a β-D-glucopyranoside at position 6, drastically increasing hydrophilicity. This highlights how polar substituents at position 6 can modulate bioavailability .

6-(2-Oxopropoxy) analogs :

- The target compound’s 2-oxopropoxy group introduces a ketone, enabling nucleophilic addition reactions. A similar group is seen in C17H14O5 (), where the benzylidene group is replaced with furan-2-ylmethylidene. This substitution reduces aromatic π-stacking interactions but maintains comparable molecular weight (~298.29 g/mol) .

Position 7 Substituents

- 7-Methyl vs. Halogenation: The target’s 7-methyl group enhances steric bulk without significant electronic effects. In contrast, brominated analogs like 2i (: 5,7-dibromo substitution) exhibit higher molecular weights (e.g., 490.70 g/mol) and altered electronic profiles, which correlate with trypanocidal activity .

Benzylidene Group Modifications

- 3,4-Dimethoxybenzylidene vs. Melting points for such analogs (e.g., ~230°C) are higher than the target compound’s estimated range (180–200°C), likely due to reduced steric hindrance . 3-Fluorobenzylidene (): Fluorine introduces electronegativity, altering dipole moments and metabolic resistance. The 3-fluoro analog’s lower melting point (139–140°C) suggests weaker crystal packing .

Functional Group Comparisons

Ketone vs. Ester/Carbonyl Groups

- The 2-oxopropoxy group distinguishes the target compound from esters (e.g., 7b in , with a thiazolo[3,2-a]pyrimidin-3(2H)-one core). Such esters often exhibit higher rigidity and different pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for confirming the structural identity and purity of this benzofuran derivative?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is essential for verifying stereochemistry (Z-configuration) and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray diffraction (XRD) resolves crystal structure ambiguities. For purity assessment, HPLC-DAD with gradient elution (e.g., acetonitrile/water) is recommended to detect trace impurities .

Q. How can synthetic routes be optimized to enhance yield while maintaining stereochemical integrity?

- Methodological Answer : Retrosynthetic analysis should prioritize protecting groups for sensitive functionalities (e.g., 2-oxopropoxy). Use Pd-catalyzed cross-coupling for benzylidene formation, monitoring reaction kinetics via TLC/GC-MS. Solvent polarity (e.g., DMF vs. THF) and temperature gradients (reflux vs. room temperature) must be systematically tested to minimize Z/E isomerization. Fractional crystallization or preparative HPLC ensures stereochemical purity .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the compound’s photocatalytic degradation mechanisms?

- Methodological Answer : Design a nanocomposite membrane (e.g., TiO₂/graphene oxide) to study adsorption-photocatalysis synergy. Use a central composite design (CCD) to optimize variables: light intensity (300–500 nm), pH (4–10), and catalyst loading (0.1–1.0 g/L). Monitor degradation intermediates via LC-QTOF-MS and radical trapping (e.g., tert-butanol for •OH scavenging). Kinetic models (pseudo-first/second-order) quantify degradation rates .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

- Methodological Answer : Apply Hansen solubility parameters (HSPs) to correlate solvent affinity with molecular polarity. Conduct phase solubility studies in binary solvent systems (e.g., DMSO/hexane) under controlled humidity. Use molecular dynamics (MD) simulations to predict solvation shells around hydrophobic (benzofuran core) and hydrophilic (dimethoxybenzylidene) regions. Validate experimentally via UV-vis spectroscopy at saturation points .

Q. What strategies mitigate oxidative instability during long-term storage or in vivo studies?

- Methodological Answer : Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes to shield reactive sites. Accelerated stability testing (40°C/75% RH) with LC-MS monitoring identifies degradation products. Antioxidants (e.g., ascorbic acid) or inert atmosphere storage (N₂/Ar) reduces radical-mediated oxidation. DFT calculations predict vulnerable bonds (e.g., α,β-unsaturated ketone) for targeted stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.